molecular formula C5H3BrClN3O2 B597971 5-Bromo-2-chloro-3-nitropyridin-4-amine CAS No. 1334136-60-5

5-Bromo-2-chloro-3-nitropyridin-4-amine

Cat. No. B597971
M. Wt: 252.452
InChI Key: HUWGBFKCBBOKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08569300B2

Procedure details

A 20 mL microwave reaction tube was charged with 5-bromo-2-chloro-3-nitropyridin-4-amine (1.0 g, 3.9 mmol), N-methylpiperazine (0.78 g, 7.8 mmol) and anhydrous ethanol (15 mL). The resulting solution was heated at 130° C. for 1 h in a Biotage microwave reactor. The solvent was evaporated and the residue was purified by flash column chromatography on silica gel with 10% MeOH in CH2Cl2, to afford 0.80 g (64%) of the product as a white solid. MS m/z: 316 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([NH2:12])=[C:4]([N+:9]([O-:11])=[O:10])[C:5](Cl)=[N:6][CH:7]=1.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>C(O)C>[Br:1][C:2]1[C:3]([NH2:12])=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([N:17]2[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=C(C(=NC1)Cl)[N+](=O)[O-])N
Name
Quantity
0.78 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel with 10% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=NC1)N1CCN(CC1)C)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.